molecular formula C9H8O4 B1664458 4-Acetoxybenzoic acid CAS No. 2345-34-8

4-Acetoxybenzoic acid

Cat. No.: B1664458
CAS No.: 2345-34-8
M. Wt: 180.16 g/mol
InChI Key: GDBUZIKSJGRBJP-UHFFFAOYSA-N
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Description

4-Acetoxybenzoic acid is a member of the class of benzoic acids, characterized by the substitution of an acetoxy group at the fourth position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Mechanism of Action

Target of Action

4-Acetoxybenzoic acid, also known as 4-carboxyphenyl acetate , is a member of the class of benzoic acids

Pharmacokinetics

It’s known that the compound’s solubility and conductance in water and n,n-dimethylformamide (dmf) at 29815 K have been investigated . These properties can influence the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

It’s known that the compound has been used in the preparation of poly(4-hydroxybenzoate) , suggesting that it may have applications in polymer chemistry. The effects of this compound on biological systems would likely depend on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetoxybenzoic acid can be synthesized through the acetylation of 4-hydroxybenzoic acid using acetic anhydride in the presence of a concentrated sulfuric acid catalyst. The reaction mixture is typically warmed to about 50-60°C and stirred for approximately 15 minutes. After cooling, the product is precipitated by adding water, filtered, and recrystallized from ethanol-water to obtain pure this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The purification process often involves advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetoxybenzoic acid finds applications in several scientific domains:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and physical properties. This makes it valuable in specific synthetic applications and material science .

Properties

IUPAC Name

4-acetyloxybenzoic acid
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InChI

InChI=1S/C9H8O4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBUZIKSJGRBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38356-38-6
Record name Benzoic acid, 4-(acetyloxy)-, homopolymer
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DSSTOX Substance ID

DTXSID1062334
Record name 4-Acetoxy benzoic acid
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Molecular Weight

180.16 g/mol
Source PubChem
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CAS No.

2345-34-8
Record name p-Acetoxybenzoic acid
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Record name 4-Acetoxybenzoic acid
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Record name 4-ACETOXYBENZOIC ACID
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Record name Benzoic acid, 4-(acetyloxy)-
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Record name 4-Acetoxy benzoic acid
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Record name 4-acetoxybenzoic acid
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Synthesis routes and methods I

Procedure details

p-Acetoxybenzoic acid was prepared in the same manner as in Example 1(2) except that the 2-fluoro-4-hydroxybenzoic acid was replaced with p-hydroxybenzoic acid. The p-hydroxybenzoic acid was chlorinated in the same manner as in the above (2), to obtain an acid chloride. 1.8 Grams of the acid chloride and 2 g of the (R)-(+)-2-fluoro-4-hydroxy-1-(1-trifluoromethyl-6-ethoxyhexyloxycarbonyl)benzene obtained in Example 1 were dissolved in 50 ml of toluene, 6 ml of pyridine was added, and the mixture was stirred for 1 day. The reaction mixture was poured into water, consecutively washed with a hydrochloric acid aqueous solution, with a sodium hydroxide aqueous solution and with water, and dried over anhydrous sodium sulfate, and the solvent was distilled off to give a crude product. The crude product was purified by silica gel column chromatography(eluting solvent: ethyl acetate/hexane=15/85), to give 2.8 g of an end product.
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Synthesis routes and methods II

Procedure details

A mixture of 0.300 g of p-tolyl acetate, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to p-tolyl acetate), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O, 0.001 g of manganese(II) acetate.4H2O and 0.003 g of 2,2′-azobisisobutyronitrile was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-acetoxybenzoic acid in 82% yield at 85% conversion of p-tolyl acetate.
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cobalt(II) acetate
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5 g
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Synthesis routes and methods III

Procedure details

A solution of 20 g. of 4-hydroxybenzoic acid in 200 ml. of benzene and 40 ml. of acetyl chloride is refluxed for 3 hours. Solvent and excess acetyl chloride are evaporated. The mixture is dissolved in methanol (150 ml.) and water (20 ml.) added; after 15 minutes, addition of more water results in the precipitation of 4-acetoxy benzoic acid, m.p. 192°-193° C.
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Synthesis routes and methods IV

Procedure details

An amount of 4-hydroxybenzoic acid (92.1 grams (g), 0.67 mole) was dissolved in a solution of sodium hydroxide (NaOH) (53.4 g, 1.33 moles) and 1.33 liters (L) of water in a 4 L beaker. The solution was stirred and cooled to a temperature of 0° C. by adding crushed ice, then acetic anhydride (102.1 g, 1.00 mole) was added. The temperature was maintained at -2° C. for 1 hour by adding one kilogram (kg) of crushed ice. A solution of concentrated hydrochloric acid (HCl) (144.7 g, 1.42 moles) in 267 milliliters (ml) of water was added. The slurry was stirred briefly and filtered. The product was washed twice by stirring it with 2 L portions of fresh water then filtered and dried in a vacuum oven at 80° C. for 16 hours. After recrystallization from methyl isobutyl ketone, the product consisted of 111 g of white crystals with a melting point (m.p.) of 192° C. to 192.5° C.
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1.33 L
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102.1 g
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Acetoxybenzoic acid?

A1: this compound has the molecular formula C9H8O4 and a molecular weight of 180.15 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies utilize 1H NMR and 13C NMR spectroscopy to characterize this compound and its polymers. [] This data helps determine the degree of polymerization, composition, and monomer sequence within the synthesized polymers.

Q3: What is known about the thermal stability of this compound and its polymers?

A3: this compound is a monomer used to synthesize poly(4-hydroxybenzoic acid) (POB) and its copolymers. These polymers exhibit high thermal stability, often decomposing at temperatures above 470 °C. [] The exact thermal properties depend on factors like polymerization conditions, monomer composition, and crystal modifications. []

Q4: Can this compound be used to synthesize liquid crystalline polymers (LCPs)?

A4: Yes, this compound is a crucial monomer for synthesizing thermotropic LCPs. It can be copolymerized with other monomers like 6-acetoxy-2-naphthoic acid, hydroquinone diacetate, and terephthalic acid to create LCPs with various properties. [] These LCPs often exhibit a nematic phase and have potential applications in high-performance materials. [, ]

Q5: What is the primary application of this compound?

A5: this compound is primarily used as a monomer in the synthesis of poly(4-hydroxybenzoic acid) (POB), a high-performance thermoplastic. [, ]

Q6: What polymerization methods are used to synthesize POB from this compound?

A6: Various methods, including melt polycondensation, solid-state polymerization (SSP), and solution polymerization, are employed. [, , ] The choice of method influences the molecular weight, morphology, and properties of the resulting POB.

Q7: How does the presence of other monomers affect the polymerization of this compound?

A7: Copolymerization with monomers like 6-acetoxy-2-naphthoic acid or terephthalic acid can impact the polymerization kinetics, morphology, and properties of the resulting copolymers. [, , , ] For instance, the presence of this compound can influence the formation of liquid crystalline phases in copolyesters.

Q8: What are the challenges associated with the polymerization of this compound?

A8: Challenges include controlling side reactions (like the formation of diphenyl ether groups or Fries rearrangement), achieving high molecular weight polymers, and managing the crystallinity and morphology of the final product. [] Researchers have explored various strategies, including catalyst selection, reaction conditions optimization, and the use of additives, to address these challenges.

Q9: Are there alternative monomers to this compound for synthesizing similar polymers?

A9: Yes, researchers have explored alternatives like 4-methoxycarbonyloxybenzoic acid (MCOBA) and 4-trimethylsiloxybenzoyl chloride to synthesize POB and related polymers. [, ] These alternatives may offer advantages like faster polymerization rates or different byproduct profiles.

Q10: What are the potential applications of POB and its copolymers?

A10: These polymers find use in high-performance applications demanding excellent thermal stability, mechanical strength, and chemical resistance. [] Examples include fibers, films, coatings, and engineering plastics.

Q11: What are some ongoing research areas related to this compound and its polymers?

A11: Current research focuses on developing new synthetic routes, optimizing polymerization conditions for improved control over molecular weight and morphology, exploring the potential of new comonomers, and investigating the structure-property relationships of these polymers for targeted applications. [, , ]

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